CID 15953448

Description

Properties

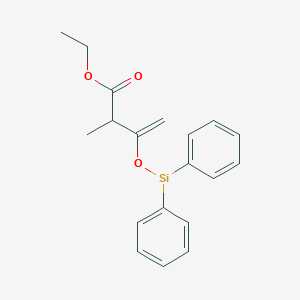

Molecular Formula |

C19H21O3Si |

|---|---|

Molecular Weight |

325.5 g/mol |

InChI |

InChI=1S/C19H21O3Si/c1-4-21-19(20)15(2)16(3)22-23(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4H2,1-2H3 |

InChI Key |

UDHIFGBRZIBEBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 15953448” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically includes steps such as:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to achieve the desired product.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.

Automation: Implementing automated systems to monitor and control the reaction parameters.

Quality Control: Ensuring consistent quality through rigorous quality control measures at various stages of production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 15953448” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound participates in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Compound “CID 15953448” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: The compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 15953448” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including:

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues

(Figure 8) compares substrates and inhibitors such as taurocholic acid (CID 6675) , taurolithocholic acid (CID 439763) , and betulin-derived inhibitors (e.g., CID 72326) . Key structural features include:

- Steroid backbone orientation (e.g., DHEAS vs. TC/TLC in 3D overlays).

- Functional group variations : Sulfate groups in DHEAS (CID 12594) versus bile acid derivatives in TC/TLC.

Similarly, (Figure 1) highlights oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546 ) with structural modifications like methyl groups (e.g., 30-methyl-oscillatoxin D, CID 185389 ), altering bioactivity and stability.

Physicochemical Properties

–20 provide standardized metrics for compound comparison:

Key trends:

- Lipophilicity (Log Po/w) : Critical for membrane permeability and drug-likeness. For example, CID 2049887 (Log Po/w = 2.85) shows higher lipophilicity than CID 57416287 (Log Po/w = 0.03), influencing bioavailability .

- Solubility : Compounds like CID 57416287 (86.7 mg/ml) are classified as "very soluble," whereas CID 53216313 (0.24 mg/ml) is "soluble," affecting formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.